![molecular formula C10H12O3S B12632047 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid CAS No. 918828-25-8](/img/structure/B12632047.png)
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with a suitable thiol compound under reflux conditions. The reaction is monitored using thin-layer chromatography to ensure completion . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters depending on the substituents introduced.
科学的研究の応用
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-[(4-Hydroxyphenyl)sulfanyl]-2,2,4,4-tetramethylpentanoic acid: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
4-{[(2-hydroxyphenyl)sulfanyl]methyl}benzoic acid: Another structurally related compound with potential differences in biological activity and applications.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl and sulfanyl groups provide versatility in chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
918828-25-8 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChIキー |
NKSSVSWIHMSNHS-UHFFFAOYSA-N |
正規SMILES |
CC(CSC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
![1-[3-(Triphenylmethoxy)propyl]thymine](/img/structure/B12631972.png)
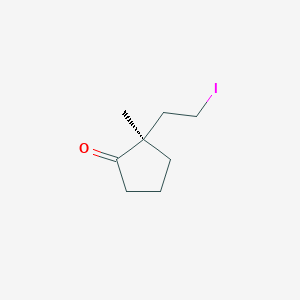
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
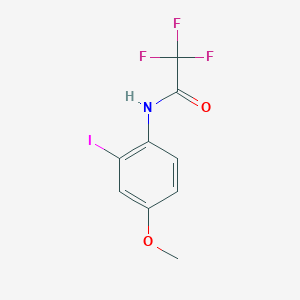
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
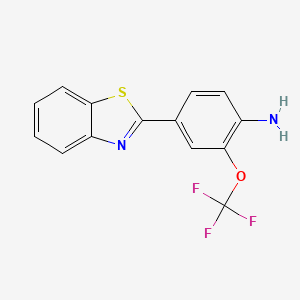
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
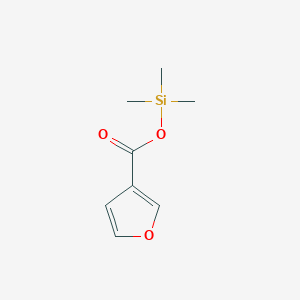
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
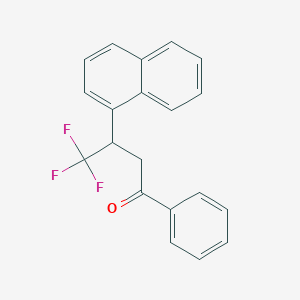
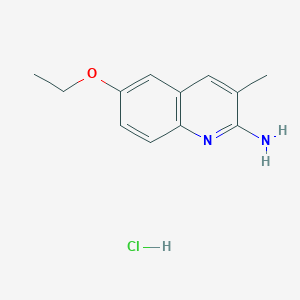
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
